[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Description
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol (CAS: 1094439-30-1) is a chlorinated aromatic alcohol featuring a tetrahydrofuran (oxolan) ring linked via a methoxy group to a para-chlorinated benzyl alcohol scaffold. Its molecular formula is C₁₂H₁₅ClO₃, with a molecular weight of approximately 242.7 g/mol (calculated based on structural analogs) . The compound is classified as a bioactive small molecule, primarily used in pharmaceutical and agrochemical research and development (R&D) as a versatile scaffold for synthesizing derivatives . Key structural features include:
Properties
IUPAC Name |
[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6,11,14H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUCUOERFRAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the oxirane, forming the oxolane ring. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, Thiols, Potassium carbonate (K(_2)CO(_3))
Major Products Formed
Oxidation: 5-Chloro-2-(oxolan-2-ylmethoxy)benzoic acid
Reduction: 5-Chloro-2-(oxolan-2-ylmethoxy)benzyl alcohol
Substitution: 5-Amino-2-(oxolan-2-ylmethoxy)phenylmethanol, 5-Thio-2-(oxolan-2-ylmethoxy)phenylmethanol
Scientific Research Applications
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro group may participate in halogen bonding, while the oxolane and methanol groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzyl alcohol derivatives, differing primarily in the substituents on the phenyl ring. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Solubility :
- The oxolan-2-ylmethoxy group in the target compound enhances solubility compared to the cyclopentyloxy group (highly lipophilic) due to the oxygen atom in the tetrahydrofuran ring .
- The propynyloxy group () introduces alkyne functionality, enabling click chemistry or cross-coupling reactions, which are absent in the oxolan-based compound .
Biological Relevance :
- The morpholin-4-yl derivative () is prioritized in drug discovery due to morpholine’s role in improving pharmacokinetic properties (e.g., metabolic stability) .
- The cyclopentyloxy analog () is favored in agrochemical research for its steric bulk, which may enhance target binding in hydrophobic environments .
Synthetic Utility: The primary alcohol group in this compound allows oxidation to aldehydes or conversion to esters, making it a versatile intermediate. This contrasts with the methanamine derivative (), which is tailored for nucleophilic substitution reactions .
Commercial Availability: The target compound is supplied by multiple vendors (e.g., AKOS, MCULE), though some sources note discontinuation (). In contrast, the propynyloxy variant () remains widely available .
Research Implications
- Agrochemicals : Chlorinated benzyl alcohols are precursors to herbicides and fungicides; the oxolan group could modulate environmental persistence compared to aliphatic analogs .
Biological Activity
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is a phenolic compound characterized by a unique structural configuration that includes a chloro group on a phenyl ring and an oxolane moiety. This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties. Understanding its biological mechanisms and activities is crucial for exploring its applications in pharmacology and therapeutic contexts.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13ClO3
- Molecular Weight : 242.68 g/mol
The presence of the hydroxyl group on the aromatic ring classifies it as a phenolic compound, which is often associated with various biological activities due to its ability to donate hydrogen atoms.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro substituent may facilitate halogen bonding, while the oxolane and methanol groups can form hydrogen bonds with target molecules. These interactions could modulate the activity of proteins involved in various biological processes, including oxidative stress response and microbial defense mechanisms.
Antioxidant Activity
Phenolic compounds are widely recognized for their ability to scavenge free radicals, thereby exhibiting antioxidant properties. Studies suggest that this compound may possess significant antioxidant activity, which can be critical in preventing oxidative damage in biological systems.
Antimicrobial Properties
Research indicates that many phenolic compounds exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens. Preliminary studies have shown its potential in inhibiting the growth of certain bacteria and fungi, although detailed studies are required to quantify this activity.
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activities based on structural similarities with known compounds. Such models suggest that this compound could have a wide range of bioactivities, including anti-inflammatory and anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
